1-[(3-Bromo-2-methylphenyl)methyl]piperazine
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Overview
Description
1-[(3-Bromo-2-methylphenyl)methyl]piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a bromine atom and a methyl group attached to a benzene ring, which is further connected to a piperazine moiety. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-[(3-Bromo-2-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-methylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
1-[(3-Bromo-2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-[(2-methylphenyl)methyl]piperazine-3-azide.
Scientific Research Applications
1-[(3-Bromo-2-methylphenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs for treating various diseases. Its piperazine moiety is a common feature in many therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-2-methylphenyl)methyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For example, the compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and function.
Comparison with Similar Compounds
1-[(3-Bromo-2-methylphenyl)methyl]piperazine can be compared to other piperazine derivatives, such as:
1-[(3-Bromo-5-methylphenyl)methyl]piperazine: Similar in structure but with a different position of the methyl group, which can affect its chemical reactivity and biological activity.
1-[(3-Chloro-2-methylphenyl)methyl]piperazine:
1-[(3-Fluoro-2-methylphenyl)methyl]piperazine: The fluorine atom imparts unique properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C12H17BrN2 |
---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-[(3-bromo-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17BrN2/c1-10-11(3-2-4-12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI Key |
NKGJOWPIBTUUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)CN2CCNCC2 |
Origin of Product |
United States |
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